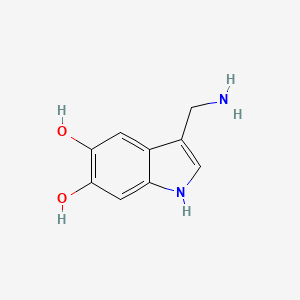

3-(aminomethyl)-1H-indole-5,6-diol

Description

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

3-(aminomethyl)-1H-indole-5,6-diol |

InChI |

InChI=1S/C9H10N2O2/c10-3-5-4-11-7-2-9(13)8(12)1-6(5)7/h1-2,4,11-13H,3,10H2 |

InChI Key |

RVRSGZPSODLTMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1O)O)NC=C2CN |

Origin of Product |

United States |

Preparation Methods

Synthesis via 5,6-Dihydroxyindole Precursors

A common approach begins with the synthesis of 5,6-dihydroxyindole, which serves as a crucial intermediate. The preparation of 5,6-dihydroxyindole itself has been well documented:

Hydrobromic Acid Ether Cleavage Method:

According to a patented process, 5,6-dihydroxyindolines can be produced by cleaving ether-protected indoline precursors with concentrated hydrobromic acid (40-62%) under reflux conditions. The reaction typically uses a molar ratio of hydrobromic acid to ether precursor between 3:1 and 30:1 (preferably 5:1 to 15:1). The product crystallizes directly from the aqueous mixture upon cooling, allowing easy isolation of pure 5,6-dihydroxyindoline. This method is scalable and industrially viable compared to earlier complex multi-step syntheses involving oxidation and acetylation.Hydrogenation of Dibenzyloxyindole Derivatives:

Another method involves the catalytic hydrogenation of 5,6-dibenzyloxyindole using palladium on carbon (Pd/C) under hydrogen atmosphere. This step removes benzyl protecting groups to yield 5,6-dihydroxyindole in high purity. This approach provides a clean deprotection route avoiding harsh acidic conditions.

Installation of the Aminomethyl Group at the 3-Position

The aminomethyl substituent at the 3-position can be introduced via:

Mannich-Type Reactions:

The 3-position of 5,6-dihydroxyindole is reactive towards electrophilic substitution. Reaction with formaldehyde and an amine source (e.g., ammonia or primary amines) under Mannich reaction conditions leads to the formation of the 3-(aminomethyl) derivative. This process typically involves stirring the dihydroxyindole with formaldehyde and amine in a suitable solvent at room temperature or mild heating.Reductive Amination:

Alternatively, 3-formyl-5,6-dihydroxyindole intermediates can be subjected to reductive amination with ammonia or amines using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride to afford the aminomethyl functionality at C-3.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrobromic Acid Ether Cleavage | Ether precursor + HBr reflux | 40-62% HBr, reflux, 3-30 equiv HBr | High purity, scalable | Direct crystallization, industrial scale | Requires ether-protected precursors |

| Catalytic Hydrogenation | 5,6-Dibenzyloxyindole + Pd/C H2 | Room temp, overnight, inert atmosphere | High purity | Mild conditions, clean deprotection | Requires benzyl-protected intermediates |

| Mannich Reaction | 5,6-Dihydroxyindole + formaldehyde + amine | Room temp to mild heating | Moderate to high | Direct C-3 aminomethylation | May require purification due to side products |

| Reductive Amination | 3-Formyl-5,6-dihydroxyindole + amine + reducing agent | Mild heating, reductant present | High yield | Selective amination | Requires aldehyde intermediate |

| Aldol Condensation + Cyclization | Indole-3-carbaldehyde + acetylacetone + hydrazine | Reflux in methanol, base catalysis | Moderate yield | Access to substituted hydroxyindoles | Multi-step, complex purification |

Research Findings and Notes

The hydrobromic acid cleavage method for 5,6-dihydroxyindoline production is favored for industrial scalability due to its simplicity and direct crystallization of product.

Catalytic hydrogenation of dibenzyloxyindole derivatives is an effective laboratory-scale method to obtain 5,6-dihydroxyindole with minimal side reactions.

Mannich-type reactions and reductive amination provide straightforward routes to install the aminomethyl group at C-3, but reaction conditions must be carefully controlled to avoid over-alkylation or polymerization.

Multi-step syntheses involving aldol condensation and cyclization offer structural diversity but are less direct and require more extensive purification.

The compound’s molecular formula is C9H10N2O2 with a molecular weight of 178.19 g/mol, confirming the presence of two hydroxyl groups and an aminomethyl substituent on the indole scaffold.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the aminomethyl group, converting it to a primary amine or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at positions 2 and 3, due to the electron-donating effects of the hydroxyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

Oxidation: Formation of indole-quinones.

Reduction: Formation of primary amines.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

Signal Transduction: Modulates signal transduction pathways in cells.

Medicine

Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.

Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.

Industry

Material Science: Incorporated into polymers and materials for enhanced properties.

Agriculture: Utilized in the development of agrochemicals for crop protection.

Mechanism of Action

The mechanism by which 3-(aminomethyl)-1H-indole-5,6-diol exerts its effects involves:

Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

Pathways: Modulating biochemical pathways, such as oxidative stress response or signal transduction cascades.

Interactions: Forming hydrogen bonds and hydrophobic interactions with target molecules, stabilizing or destabilizing their structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

5,6-Dihydroxyindole (DHI)

- Structure: 1H-indole-5,6-diol (lacks the aminomethyl group at position 3).

- Molecular Formula: C₈H₇NO₂.

- Key Differences: DHI is a primary intermediate in melanin synthesis, acting as a precursor to eumelanin. Applications: Melanin production studies, oxidative polymerization research .

| Property | 3-(Aminomethyl)-1H-indole-5,6-diol | 5,6-Dihydroxyindole (DHI) |

|---|---|---|

| Substituents | 3-aminomethyl, 5,6-diol | 5,6-diol |

| Molecular Weight | ~178.17 g/mol (estimated) | 149.15 g/mol |

| Key Applications | Neurotransmitter analog research | Melanogenesis studies |

1H-Indole-5,6-diol, 3-(2-Aminoethyl) (CAS: 5090-36-8)

- Structure: Features a 2-aminoethyl group at position 3 instead of aminomethyl.

- Enhanced flexibility of the side chain could alter pharmacokinetics compared to the shorter aminomethyl group.

- Applications: Not explicitly stated, but aminoethyl-substituted indoles are often explored in serotonin receptor studies .

| Property | This compound | 3-(2-Aminoethyl)-1H-indole-5,6-diol |

|---|---|---|

| Side Chain | Aminomethyl (CH₂NH₂) | Aminoethyl (CH₂CH₂NH₂) |

| Molecular Weight | ~178.17 g/mol | 192.20 g/mol |

Dimeric Hydroxyindoles (e.g., 2-(5,6-Dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol)

- Structure : Two 5,6-dihydroxyindole units linked at position 3.

- Exact Mass : 296.0532 (observed in ).

- Key Differences: Higher molecular weight (~296 g/mol) reduces membrane permeability.

- Applications : Investigated as metabolites in cancer studies and oxidative stress models .

| Property | This compound | Dimeric Hydroxyindole |

|---|---|---|

| Molecular Weight | ~178.17 g/mol | 296.05 g/mol |

| Complexity | Monomeric | Dimeric |

(1R,3S)-3-(Adamantan-1-yl)-1-(Aminomethyl)-3,4-Dihydroisochromene-5,6-diol

- Structure : Incorporates a bulky adamantyl group and a fused dihydroisochromene ring.

- Molecular Formula: C₂₀H₂₇NO₃.

- Key Differences: The adamantyl group enhances hydrophobicity, improving blood-brain barrier penetration.

- Applications : Neuroprotective agent development for Parkinson’s disease .

| Property | This compound | Adamantyl-Substituted Analog |

|---|---|---|

| Substituents | Simple indole core | Adamantyl + dihydroisochromene |

| Molecular Weight | ~178.17 g/mol | 329.43 g/mol |

| Bioactivity | Neurotransmitter analog | Anti-Parkinsonian |

3-Amino-1H-indole-6-carboxylic Acid

- Structure: Replaces the 5,6-diol and aminomethyl groups with a carboxylic acid at position 6 and an amino group at position 3.

- Molecular Formula : C₉H₈N₂O₂.

- Key Differences: The carboxylic acid group increases polarity, reducing lipid solubility. Potential applications in peptide conjugation or as a building block for heterocyclic drugs .

| Property | This compound | 3-Amino-1H-indole-6-carboxylic Acid |

|---|---|---|

| Functional Groups | 5,6-diol + aminomethyl | 3-amino + 6-carboxylic acid |

| Molecular Weight | ~178.17 g/mol | 176.17 g/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.